molecular formula C16H23NO2 B11857300 2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one CAS No. 88675-32-5

2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one

Cat. No.: B11857300
CAS No.: 88675-32-5
M. Wt: 261.36 g/mol
InChI Key: WAATZWQHJLXBGM-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one is an organic compound that belongs to the class of ketones It features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a phenyl group substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with azepane in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-1-(4-ethoxyphenyl)ethan-1-one: Similar structure but with a six-membered piperidine ring instead of azepane.

    2-(Morpholin-4-yl)-1-(4-ethoxyphenyl)ethan-1-one: Contains a morpholine ring instead of azepane.

    2-(Pyrrolidin-1-yl)-1-(4-ethoxyphenyl)ethan-1-one: Features a five-membered pyrrolidine ring.

Uniqueness

2-(Azepan-1-yl)-1-(4-ethoxyphenyl)ethan-1-one is unique due to the presence of the seven-membered azepane ring, which may confer distinct chemical and biological properties compared to its analogs with different ring sizes.

Properties

CAS No.

88675-32-5

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-(azepan-1-yl)-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C16H23NO2/c1-2-19-15-9-7-14(8-10-15)16(18)13-17-11-5-3-4-6-12-17/h7-10H,2-6,11-13H2,1H3

InChI Key

WAATZWQHJLXBGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CN2CCCCCC2

Origin of Product

United States

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